Kemtox S 10

Description

Kemtox S 10 is a specialized formulation referenced in forensic toxicology contexts, specifically as part of the "Forensic Toxicology Comprehensive Mix – Submix 10" (). The lack of carcinogenicity data () highlights the need for further research to characterize its safety profile.

Properties

CAS No. |

91265-14-4 |

|---|---|

Molecular Formula |

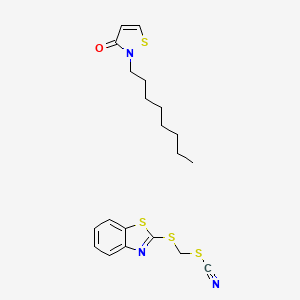

C20H25N3OS4 |

Molecular Weight |

451.7 g/mol |

IUPAC Name |

1,3-benzothiazol-2-ylsulfanylmethyl thiocyanate;2-octyl-1,2-thiazol-3-one |

InChI |

InChI=1S/C11H19NOS.C9H6N2S3/c1-2-3-4-5-6-7-9-12-11(13)8-10-14-12;10-5-12-6-13-9-11-7-3-1-2-4-8(7)14-9/h8,10H,2-7,9H2,1H3;1-4H,6H2 |

InChI Key |

FKCYRQDSPHNUMU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCN1C(=O)C=CS1.C1=CC=C2C(=C1)N=C(S2)SCSC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Kemtox S 10 involves a series of chemical reactions that typically include the use of various dyes and auxiliary chemicals. The exact synthetic route can vary depending on the desired properties of the final product. Common methods include the use of Procion, Disperse, Direct, Acid, and Indigo dyes .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical processes that ensure consistency and quality. These processes often include dyeing, screen printing, hand printing, batik, devoré, discharge printing, hand painting, and transfer printing .

Chemical Reactions Analysis

Types of Reactions

Kemtox S 10 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and oxidizing agents. The conditions for these reactions can vary, but they typically involve controlled temperatures and pressures to ensure optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce various oxides, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

Kemtox S 10 has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and processes.

Biology: Employed in the study of cellular processes and molecular interactions.

Medicine: Investigated for its potential therapeutic properties and applications in drug development.

Industry: Utilized in the production of textiles, dyes, and other industrial products .

Mechanism of Action

The mechanism of action of Kemtox S 10 involves its interaction with specific molecular targets and pathways. It is known to affect various cellular processes by altering the oxidation states of molecules and facilitating electron transfer reactions. This can lead to changes in cellular function and overall biological activity .

Comparison with Similar Compounds

Compound A: Zygocaperoside

Structural Similarities :

- Isolated from Zygophyllum fabago roots, Zygocaperoside shares glycosidic bonds, a feature common in forensic reference compounds ().

- Key Data :

| Property | Zygocaperoside | This compound (Inferred) |

|---|---|---|

| Molecular Formula | C₃₅H₅₆O₁₂ | Not Available |

| ¹H-NMR (ppm) | 1.25 (s, 3H) | — |

| Application | Phytochemical marker | Forensic analysis |

Functional Contrast :

Compound B: Manganese Compounds (e.g., MnO₂)

Functional Similarities :

- Both are used in industrial and analytical settings. Manganese compounds are noted in Toxics Release Inventory (TRI) revisions ().

- Toxicity Data :

| Property | Manganese Compounds | This compound (Inferred) |

|---|---|---|

| ECOTOX Revision | 5,584,900 → <500 lbs | Not Available |

| Environmental Impact | High persistence | Undocumented |

Structural Contrast :

- Inorganic manganese compounds lack the organic complexity inferred for this compound.

Challenges and Limitations

- Data Gaps : Publicly accessible spectral, synthetic, or toxicological data for this compound are absent ().

- Methodological Variability : Zebrafish embryo tests show inter-laboratory variability in toxicity outcomes (), complicating direct comparisons.

- Regulatory Discrepancies : Revisions in TRI data () underscore the need for standardized reporting to ensure accuracy.

Recommendations for Future Research

Comprehensive Characterization : Conduct NMR and mass spectrometry to resolve this compound’s structure ().

Toxicity Studies : Apply zebrafish assays () and cross-reference with ECOTOX databases ().

Database Inclusion : Submit this compound to The Merck Index or COD/PCOD () for peer-reviewed validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.